H-DL-Phe-OMe.HCl

説明

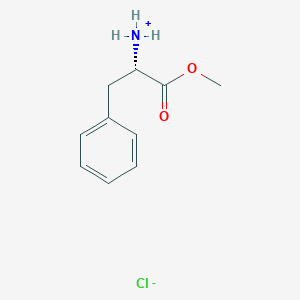

L-Phenylalanine methyl ester hydrochloride (CAS 7524-50-7) is a chiral amino acid derivative widely used in organic synthesis, pharmaceutical research, and materials science. Structurally, it consists of L-phenylalanine esterified at the carboxyl group with a methyl group and stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol .

特性

IUPAC Name |

methyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-07-8, 7524-50-7 | |

| Record name | Phenylalanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7524-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

L-Phenylalanine methyl ester hydrochloride can be synthesized through the esterification of L-phenylalanine with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing L-phenylalanine in methanol with a catalytic amount of hydrochloric acid, followed by crystallization to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the synthesis of L-Phenylalanine methyl ester hydrochloride often involves the use of phenylalanine ammonia lyase (PAL) in an organic-aqueous biphasic system. This biotransformation process utilizes whole cells of Rhodotorula glutinis yeast containing PAL, which facilitates the direct one-step synthesis of the ester .

化学反応の分析

Types of Reactions

L-Phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols or amines.

Substitution: Results in the formation of substituted esters or amides.

科学的研究の応用

L-Phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis and as a building block for various organic compounds.

Biology: Employed in studies involving enzyme activity and protein synthesis.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics

作用機序

The mechanism of action of L-Phenylalanine methyl ester hydrochloride involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes like phenylalanine ammonia lyase, which catalyzes its conversion to other biologically active compounds. Additionally, it can modulate immune responses by depleting monocytes from peripheral blood, thereby enhancing lymphokine-activated killer cell expansion .

類似化合物との比較

Ester Chain Length Variants

Key Insight : Ethyl esters exhibit marginally higher reactivity in coupling reactions, likely due to reduced steric hindrance compared to methyl esters. Benzyl esters are favored for prodrug designs requiring controlled release .

Halogenated Derivatives

Key Insight : Fluorination at the phenyl ring (e.g., 3-fluoro derivative) enhances stereochemical discrimination in molecular recognition assays .

Stereoisomers

Key Insight : The D-enantiomer is synthesized via racemization catalysts (e.g., 3,5-dibromosalicylaldehyde) and resolved using D-tartaric acid .

Other Amino Acid Esters

Key Insight : Glycine esters lack aromatic side chains, reducing steric bulk and improving binding in kinase inhibitor active sites .

Molecular Recognition and Host-Guest Interactions

生物活性

L-Phenylalanine methyl ester hydrochloride (PMEH) is a derivative of the amino acid phenylalanine, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

PMEH can be synthesized through various chemical reactions. One notable method involves the reaction of L-phenylalanine with methyl iodide in the presence of a base, resulting in the formation of the methyl ester. The hydrochloride form is typically obtained by reacting the ester with hydrochloric acid. This compound has been utilized in several studies due to its unique properties and potential applications in medicinal chemistry.

1. Corrosion Inhibition

Recent studies have demonstrated that PMEH acts as an effective corrosion inhibitor for mild steel in acidic environments. The inhibition efficiency (IE) was found to increase with concentration and temperature, suggesting a chemical adsorption mechanism. The adsorption behavior followed the Langmuir isotherm, indicating a monolayer coverage on the metal surface. Key thermodynamic parameters such as enthalpy (), entropy (), and Gibbs free energy () were calculated, confirming the favorable adsorption of PMEH on mild steel surfaces .

| Parameter | Value |

|---|---|

| Enthalpy of adsorption () | Positive value indicating endothermic process |

| Entropy of adsorption () | Positive value indicating increased disorder |

| Gibbs free energy () | Negative value indicating spontaneous adsorption |

2. Immunomodulatory Effects

PMEH has been shown to deplete monocytes from peripheral blood, enhancing lymphokine-activated killer (LAK) cell expansion in vitro. This immunomodulatory effect suggests potential applications in cancer therapy, where enhancing LAK cell activity can improve anti-tumor responses .

3. Catalytic Activity

Research indicates that PMEH can serve as an asymmetric catalyst in organic synthesis, particularly in reactions leading to the Wieland-Miescher intermediate, which is crucial for synthesizing various biologically active compounds. The yields achieved were significant, with enantiomeric excess values suggesting high selectivity towards desired products .

Case Studies

-

Corrosion Inhibition Study

- Objective: To evaluate PMEH's effectiveness as a corrosion inhibitor.

- Methodology: Weight loss measurements and electrochemical techniques were employed at varying concentrations and temperatures.

- Results: PMEH showed high inhibition efficiency at concentrations up to 400 ppm, with maximum efficiency observed at elevated temperatures.

-

Immunological Study

- Objective: To assess the impact of PMEH on LAK cell expansion.

- Findings: Depletion of monocytes led to enhanced LAK cell proliferation, suggesting PMEH's role as an immunomodulator.

Q & A

Q. What are the standard synthetic protocols for preparing L-phenylalanine methyl ester hydrochloride?

L-Phenylalanine methyl ester hydrochloride is typically synthesized via esterification of L-phenylalanine using thionyl chloride (SOCl₂) and methanol, followed by hydrochloric acid treatment to yield the hydrochloride salt . For enzymatic approaches, bromelain in 15% DMSO phosphate buffer (pH 8.0) at 40°C for 3 hours achieves polymerization with a 35.67% yield . Characterization via ¹H NMR (DMSO-d₆) and FTIR is recommended to confirm structure and purity .

Q. How is L-phenylalanine methyl ester hydrochloride characterized for purity in peptide synthesis?

Analytical methods include:

Q. What solvent systems are compatible with L-phenylalanine methyl ester hydrochloride in peptide coupling reactions?

The compound is soluble in polar aprotic solvents like DMF and DMSO. For coupling, DMF with EDCI/HOBt or HBTU/DIPEA at 0–4°C (4 hours) minimizes racemization . Aqueous-organic biphasic systems (e.g., phosphate buffer with 15% DMSO) are effective in enzymatic reactions .

Advanced Research Questions

Q. How can researchers optimize enzymatic polymerization of L-phenylalanine methyl ester hydrochloride to improve yield?

Key factors include:

- Enzyme selection : Bromelain (2.44 U/g substrate) shows higher activity than PST-01 protease in DMSO-containing buffers .

- Solvent composition : 15% DMSO enhances substrate solubility without denaturing enzymes .

- Temperature/pH : Optimal activity at 40°C and pH 8.0 . Contradictions in yield (e.g., 35.67% vs. lower values in other studies) may arise from enzyme batch variability or incomplete substrate dissolution .

Q. What strategies mitigate racemization during peptide coupling with L-phenylalanine methyl ester hydrochloride?

Racemization is minimized by:

Q. How do stability and hygroscopicity impact experimental reproducibility?

L-Phenylalanine methyl ester hydrochloride is hygroscopic; improper storage (e.g., exposure to humidity) leads to hydrolysis. Recommendations:

Q. What analytical methods resolve contradictions in polymerization degree data?

Discrepancies in oligomer length (e.g., degree of 8 vs. shorter chains) require:

- MALDI-TOF MS : Directly measures oligomer distribution .

- Size-exclusion chromatography (SEC) : Calibrated with polystyrene standards for molecular weight analysis .

- Kinetic studies : Time-resolved NMR to track chain elongation .

Methodological Challenges and Solutions

Q. Why do peptide couplings with L-phenylalanine methyl ester hydrochloride sometimes fail, and how can this be troubleshooted?

Common issues:

- Low yield : Ensure stoichiometric ratios of coupling agents (e.g., EDCI:HOBt:substrate = 1:1:1) and pre-activate carboxyl groups .

- Side reactions : Additives like DMAP suppress ester hydrolysis .

- Solvent purity : Use freshly distilled DMF to avoid amine contaminants .

Q. How can researchers assess the compound’s role in chiral recognition for asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。